4-Bromo-6-fluoro-1H-benzo[D]imidazole
Overview
Description
4-Bromo-6-fluoro-1H-benzo[D]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine and fluorine atoms. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad range of biological activities .
Action Environment
It’s known that the synthesis of imidazole derivatives should be carried out in a well-ventilated area to prevent concentration in hollows and sumps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1H-benzo[D]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method is the condensation of 4-bromo-2-fluoroaniline with formic acid under acidic conditions, followed by cyclization to form the benzimidazole ring . Another approach involves the use of N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) for the selective bromination and fluorination of the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation can produce benzimidazole-2-carboxylic acid .
Scientific Research Applications
4-Bromo-6-fluoro-1H-benzo[D]imidazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole: This compound has similar substituents but differs in the isopropyl and methyl groups.
5-Bromo-6-fluoro-1H-benzo[D]imidazole: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-6-fluoro-1H-benzo[D]imidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of both bromine and fluorine atoms can enhance its potential as a lead compound for drug development.
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODHAPVAQOGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245642-98-1 | |
Record name | 4-bromo-6-fluoro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.